

Physical and chemical properties of 4,4',4''-Methanetriyltribenzonitrile

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Compound of Interest

Compound Name: 4,4',4''-Methanetriyltribenzonitrile

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An In-Depth Technical Guide to 4,4',4''-Methanetriyltribenzonitrile

Introduction

4,4',4''-Methanetriyltribenzonitrile, also known as 4,4',4''-Methylidynetrisbenzonitrile, is an aromatic compound with significant applications in scientific research and as a building block for more complex organic molecules.^{[1][2]} Its structure features a central methanetriyl (CH) group connected to three benzonitrile moieties.^[1] This compound is notably recognized as Letrozole EP Impurity B, making it a critical reference standard in the pharmaceutical industry for the quality control of Letrozole formulations.^{[1][3]} This guide provides a comprehensive overview of its physical and chemical properties, experimental protocols, and key applications for researchers and drug development professionals.

Compound Identification and Nomenclature

A clear identification of **4,4',4''-Methanetriyltribenzonitrile** is crucial for research and regulatory purposes. The compound is known by several synonyms and is registered under a unique CAS number.

Identifier	Value	Reference
IUPAC Name	4-[bis(4-cyanophenyl)methyl]benzonitrile	[4][5]
CAS Number	113402-31-6	[1][3][4]
Molecular Formula	C22H13N3	[1][3][4]
Synonyms	4,4',4''-Methyldynetrисbenzonitrile, Letrozole EP Impurity B	[3][4][6]
InChI Key	NIJQDIWAJCTWAB-UHFFFAOYSA-N	[4]
SMILES	<chem>N#CC1=CC=C(C(C2=CC=C(C=C2)C#N)C3=CC=C(C=C3)C#N)C=C1</chem>	[5][7]

Physical Properties

The physical characteristics of **4,4',4''-Methanetriyltribenzonitrile** determine its handling, storage, and application in various experimental setups. It is typically an off-white to light yellow solid.[2][3][6]

Property	Value	Reference
Molecular Weight	319.36 g/mol	[3][8][9]
Melting Point	164-167 °C	[3][6]
Boiling Point (Predicted)	545.6 ± 50.0 °C	[3][6]
Density (Predicted)	1.24 ± 0.1 g/cm ³	[3][6]
Appearance	Off-White to Light Yellow Solid	[3][6]
Storage Temperature	2-8 °C (Refrigerator)	[3][5][8]

Solubility

The solubility of **4,4',4''-Methanetriyltribenzonitrile** has been reported in several organic solvents. It is generally sparingly soluble in polar solvents and slightly soluble in others.

Solvent	Solubility	Reference
Chloroform	Slightly Soluble	[3][6]
Methanol	Sparingly Soluble, Soluble	[3][6][8]
DMSO	Soluble	[8]

Chemical Properties and Reactivity

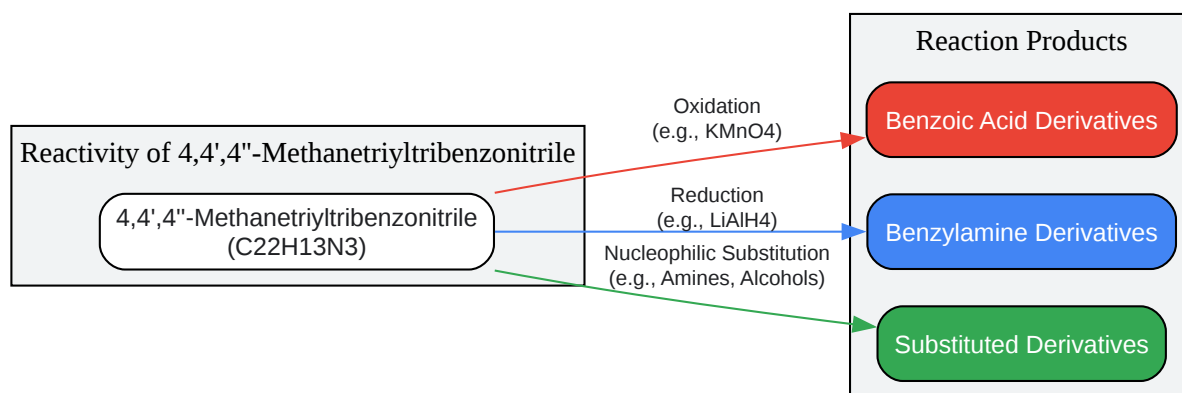
The chemical behavior of **4,4',4''-Methanetriyltribenzonitrile** is largely influenced by its three electron-withdrawing nitrile (-CN) groups and the rigid, methane-bridged aromatic core.

- **Electron-Withdrawing Nature:** The nitrile groups give the molecule an electron-deficient character.[1]
- **Thermal Stability:** Compounds with a rigid methane bridge, like this one, generally exhibit higher thermal stability compared to molecules with more flexible alkyl bridges.[1]
- **Reactivity:** The nitrile groups are the primary sites for chemical reactions.[1]

The compound can undergo several types of reactions:

- **Oxidation:** The nitrile groups can be oxidized to form the corresponding carboxylic acids using common oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).[1]
- **Reduction:** The nitrile groups can be reduced to primary amines (benzylamine derivatives) using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (H₂ with Pd/C).[1]
- **Substitution:** The nitrile groups can participate in nucleophilic substitution reactions with nucleophiles like amines or alcohols under basic conditions to yield various derivatives.[1]

Below is a diagram illustrating the main reaction pathways for **4,4',4''-Methanetriyltribenzonitrile**.



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Caption: Key chemical reactions of **4,4',4''-Methanetriyltribenzonitrile**.

Experimental Protocols

Detailed experimental procedures are essential for the synthesis and analysis of this compound.

Synthesis Protocols

Two primary methods for the synthesis of **4,4',4''-Methanetriyltribenzonitrile** have been reported.

Method 1: Palladium-Catalyzed Coupling This approach involves the coupling of a brominated precursor with a methylene source, catalyzed by a palladium complex.^[1]

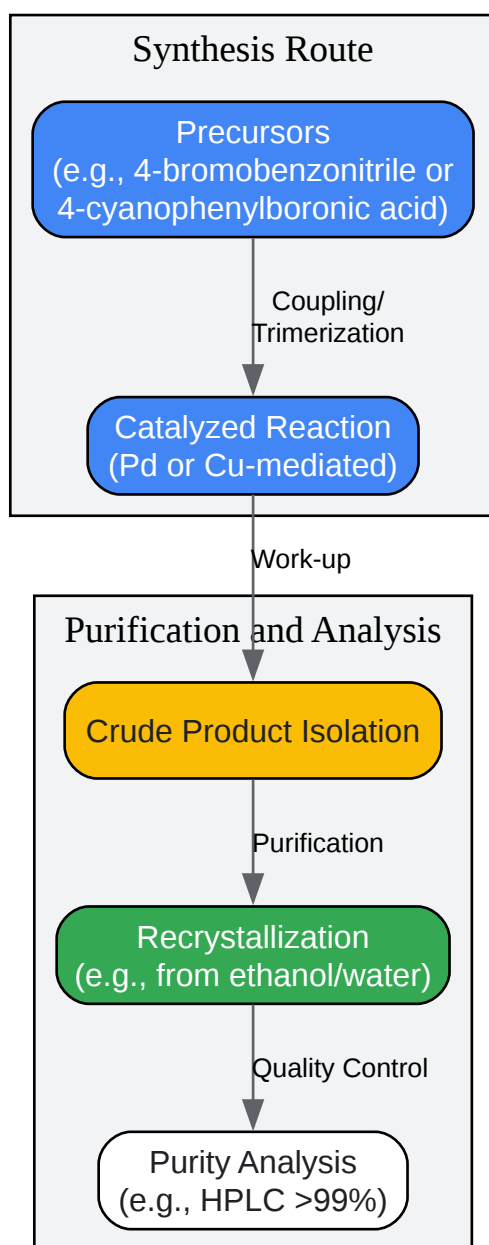
- Reactants: 4-bromobenzonitrile and methylene tribromide.
- Catalyst: Tetrakis(triphenylphosphine)palladium(0).
- Solvent: Dimethylformamide (DMF).

- Conditions: The reaction is carried out at 80°C under an inert atmosphere.
- Yield: This method can achieve a yield of 76% by optimizing stoichiometry and reaction time. [\[1\]](#)
- Mechanism: The process begins with the oxidative addition of methylene tribromide to the palladium catalyst, followed by successive coupling steps with the 4-bromobenzonitrile intermediates. [\[1\]](#)

Method 2: Copper-Mediated Trimerization A more cost-effective and high-yield alternative involves the trimerization of a boronic acid precursor using a copper catalyst. [\[1\]](#)

- Reactant: 4-cyanophenylboronic acid.
- Catalyst: Copper(II) acetate.
- Additive: 18-crown-6 ether (to enhance copper solubility and electron transfer). [\[1\]](#)
- Solvent: Dimethylacetamide (DMAc).
- Conditions: The reaction is heated to 120°C.
- Yield: This method is reported to achieve a high yield of 96%, making it suitable for industrial-scale production. [\[1\]](#)

The general workflow for synthesizing and purifying the compound is depicted below.



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Caption: General workflow for synthesis and purification.

Solubility and Stability Testing Protocol

To assess the compound's suitability for various applications, its solubility and stability should be determined empirically.

- Solubility Testing:

- Add an excess amount of **4,4',4''-Methanetriyltribenzonitrile** to a known volume (e.g., 2 mL) of the selected solvent (e.g., polar aprotic like DMF, non-polar like toluene) in a sealed vial.[\[1\]](#)[\[10\]](#)
- Agitate the vials at different temperatures (e.g., 25°C and 60°C) until equilibrium is reached.[\[1\]](#)[\[10\]](#)
- Filter the saturated solution to remove undissolved solid.
- Determine the concentration of the dissolved compound in the filtrate using a suitable analytical method like HPLC or UV-Vis spectroscopy.
- Stability Monitoring:
 - Conduct accelerated degradation studies by exposing the compound to controlled conditions of light, heat, and humidity (e.g., 40°C / 75% relative humidity for 4 weeks).[\[1\]](#)
 - At specified time points, analyze samples using LC-MS to identify and quantify any degradation products.[\[1\]](#)

Applications in Research and Development

4,4',4''-Methanetriyltribenzonitrile serves as a versatile tool in several scientific fields.

- **Pharmaceutical Analysis:** It is a specified impurity of Letrozole (an aromatase inhibitor used to treat breast cancer) and is used as a reference standard in quality control to ensure the purity of the final drug product.[\[1\]](#)[\[3\]](#)
- **Organic Synthesis:** It acts as a key building block for synthesizing more complex organic molecules and high-performance polymers due to its rigid structure and reactive nitrile groups.[\[1\]](#)[\[2\]](#) These polymers often possess excellent thermal stability and mechanical properties, making them suitable for aerospace and electronics applications.[\[2\]](#)
- **Materials Science:** Its derivatives are investigated for use in specialty chemicals and materials where specific electronic or physical properties are required.[\[1\]](#)
- **Biological Research:** The compound is explored for its potential interactions with biological macromolecules, with the nitrile groups potentially forming hydrogen bonds or coordinating

with metal ions in biological targets.[1]

Safety and Handling

According to the Globally Harmonized System (GHS), **4,4',4''-Methanetriyltribenzonitrile** is classified with the following hazard statements:

- H315: Causes skin irritation.[11]
- H319: Causes serious eye irritation.[11]
- H335: May cause respiratory irritation.[11]

Precautionary Statements: When handling this compound, appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn.[2] Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of dust or particles.[2] [11] Avoid contact with strong oxidizing agents and strong acids.[2] For long-term storage, the compound should be kept in a refrigerator at 2-8°C.[3][5][8]

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